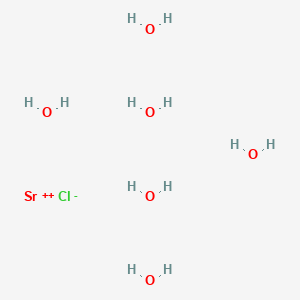

Strontium;chloride;hexahydrate

Description

Contextualization of Hydrated Inorganic Salts in Contemporary Chemistry

Hydrated inorganic salts are a class of compounds that have water molecules incorporated into their crystal structures. These water molecules, often referred to as water of crystallization, are chemically bound to the metal cation or anion. In contemporary chemistry, these salts are not merely viewed as simple ionic compounds but as versatile precursors and reagents with unique properties conferred by the bound water. The presence of water of hydration can influence a salt's crystal structure, solubility, thermal stability, and reactivity. In advanced chemical research, hydrated salts are pivotal as readily available sources of metal ions in aqueous solutions, which is fundamental for numerous synthetic and analytical procedures. They play significant roles in the synthesis of advanced materials, catalysis, and in the study of biological systems, where the controlled release of specific ions is crucial.

Historical Trajectories and Evolution of Strontium Chloride Hexahydrate Research

The story of strontium chloride hexahydrate is intrinsically linked to the discovery of its constituent element, strontium. In 1787, William Cruickshank, a Scottish physician and chemist, first identified the element in a mineral from a lead mine near the village of Strontian in Scotland. americanelements.com It was later isolated by Sir Humphry Davy in 1808 through the electrolysis of a mixture containing strontium chloride and mercuric oxide. americanelements.com

Early research on strontium chloride hexahydrate (SrCl₂·6H₂O) focused on its fundamental properties. A significant milestone in understanding its structure occurred in 1940 when A. Tovborg Jensen first described its crystal lattice. atamanchemicals.com This foundational work was later refined, providing a more precise determination of the atomic arrangements within the crystal. atamanchemicals.com The evolution of research has seen the compound move from a subject of basic inorganic characterization to a key component in various specialized research fields. Its application has expanded into areas such as pyrotechnics, owing to the brilliant red flame it produces, and more advanced fields like materials science and biomedical research. wikipedia.orgsynthetikaeu.com

Scope and Significance of Current Academic Inquiry into Strontium Chloride Hexahydrate

Current academic inquiry into strontium chloride hexahydrate is broad and multifaceted, underscoring its significance in modern chemical research. A primary area of investigation is its role as a precursor in materials science for the synthesis of a variety of strontium-containing materials. testbook.commpbio.com This includes the preparation of strontium-based nanoparticles, such as strontium-substituted carbonate apatite and cadmium sulfide (B99878) core photocatalytic nanoparticles, which have applications in drug delivery and photocatalysis. mpbio.comacs.orgnih.gov

In the field of catalysis, strontium chloride hexahydrate has been identified as an efficient and mild catalyst for certain organic transformations. gtilaboratorysupplies.com Research has demonstrated its ability to catalyze the conversion of aldehydes and ketones to gem-dihydroperoxides under neutral conditions. gtilaboratorysupplies.com

Furthermore, there is significant interest in its application in biological systems research. Due to strontium's chemical similarity to calcium, strontium chloride hexahydrate is used in studies related to bone health and regeneration. acs.orgfrontiersin.org Recent research has explored its use in developing nanocarriers for siRNA delivery, highlighting its potential in gene therapy. acs.orgnih.gov Its ability to induce the parthenogenetic activation of oocytes also makes it a valuable tool in developmental biology research. apcpure.com The ongoing exploration of strontium chloride hexahydrate in these diverse areas highlights its continued importance as a versatile compound in advanced scientific research.

Properties

Molecular Formula |

ClH12O6Sr+ |

|---|---|

Molecular Weight |

231.16 g/mol |

IUPAC Name |

strontium;chloride;hexahydrate |

InChI |

InChI=1S/ClH.6H2O.Sr/h1H;6*1H2;/q;;;;;;;+2/p-1 |

InChI Key |

BLVYMNBIDXXNPP-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Sr+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Crystallization Science

Controlled Crystallization Techniques for Strontium Chloride Hexahydrate Production

The precise control over the crystallization of strontium chloride hexahydrate (SrCl₂·6H₂O) is critical for obtaining crystals with desired characteristics, such as size, shape, and purity, which are essential for its various industrial applications. rsc.orgrsc.org

The primary method for producing strontium chloride hexahydrate is through solution-based crystallization. This typically involves reacting strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) with hydrochloric acid (HCl) to form an aqueous solution of strontium chloride. atamanchemicals.comatamankimya.com

Sr(OH)₂ + 2 HCl → SrCl₂ + 2 H₂O atamanchemicals.com

Crystallization from this cold aqueous solution yields the hexahydrate form, SrCl₂·6H₂O. atamanchemicals.comatamankimya.com The growth of the crystals is heavily influenced by the level of supersaturation in the solution. rsc.orgrsc.org Supersaturation, the state where the concentration of the solute exceeds its equilibrium solubility, serves as the driving force for both the nucleation of new crystals and the growth of existing ones. By carefully controlling the temperature and concentration of the aqueous solution, the rate of crystal growth and the final crystal size can be managed. For instance, crystallization from a previously prepared saturated solution can result in crystals that are elongated along the c-axis. researchgate.net

While not typically used for the bulk production of strontium chloride hexahydrate itself, hydrothermal and solvothermal methods utilize it as a key precursor for synthesizing more complex strontium-containing nanomaterials and compounds. In these techniques, an aqueous (hydrothermal) or organic solvent-based (solvothermal) solution containing the reactants is heated in a sealed vessel, such as an autoclave. mdpi.comepo.org

For example, strontium hydroxystannate (SrSn(OH)₆) has been synthesized via a hydrothermal method where strontium chloride hexahydrate, stannic chloride pentahydrate, and sodium hydroxide are used as the raw materials. mdpi.com The process involves dissolving SrCl₂·6H₂O in water, mixing it with the other precursor solutions, and heating the resulting suspension in an autoclave at temperatures between 100–180 °C. mdpi.com Similarly, strontium-doped zinc sulfide (B99878) (ZnS) nanoparticles have been prepared hydrothermally by adding SrCl₂·6H₂O to a mixture of zinc acetate (B1210297) and thiourea, followed by heating in an autoclave. scispace.comresearchgate.net Solvothermal routes have been employed to create iron-doped strontium titanate powder, where SrCl₂·6H₂O is a precursor in an organic solvent-based reaction solution. epo.org

The morphology and size of strontium chloride hexahydrate crystals can be significantly altered by the introduction of additives during the crystallization process. researchgate.netaminer.org A notable example is the use of cetyltrimethylammonium chloride (CTAC) as a morphological modifier. aminer.org In batch-cooling crystallization, the addition of CTAC can change the crystal habit from needle-like to a more granule-like shape. researchgate.netaminer.org This change is attributed to the strong interaction of the additive with the crystal facets that have a denser distribution of chloride ions. aminer.org

Template-assisted crystallization (TAC) is another advanced technique where nucleation sites on the surface of a template material guide the formation of crystals. antunes.compurewaterproducts.com This method employs specially treated polymer beads that act as catalytic nucleation sites for the conversion of dissolved ions into stable, microscopic crystals. purewaterproducts.com In a related concept, strontium chloride hexahydrate has been used to synthesize strontium-substituted carbonate apatite (Sr-CA) nanocarriers. acs.orgnih.gov In this process, strontium ions from SrCl₂·6H₂O substitute calcium ions, which helps to limit particle growth and aggregation, resulting in nanoparticles with a controlled size and spherical shape. acs.orgnih.gov

Batch cooling crystallization is a widely used industrial method for producing strontium chloride hexahydrate. rsc.orgrsc.org This process typically yields fine, needle-like crystals, which can present challenges in downstream operations like filtration and handling. rsc.orgrsc.org The key operating parameters that influence the final crystal properties are the initial supersaturation, the cooling rate, and the stirring rate. rsc.orgaminer.org

Research has focused on modeling this process to optimize control and produce crystals with a larger size and a narrower size distribution. rsc.orgrsc.org The growth of SrCl₂·6H₂O during unseeded batch cooling crystallization has been successfully modeled using a two-dimensional population balance equation (2D-PBE). rsc.orgrsc.orgrsc.org This model considers the crystal's length and width, treating it as a rod-like shape. rsc.org Studies have shown that the initial supersaturation and cooling rate are the most critical factors affecting crystal growth, while the stirring rate and aging time have less impact. rsc.org The modeling results show good agreement with experimental data, proving that the model can effectively predict the growth behavior of SrCl₂·6H₂O. rsc.orgrsc.org

Table 1: Effect of CTAC Additive on SrCl₂·6H₂O Crystal Morphology

| Condition | Average Crystal Length (μm) | Average Crystal Width (μm) | Aspect Ratio (Length/Width) | Crystal Shape |

| No Additive | 1200.50 | 100.92 | 11.90 | Needle-like |

| 20.30 mmol·L⁻¹ CTAC | 792.71 | 233.25 | 3.40 | Granule-like |

Data sourced from studies on batch-cooling crystallization. researchgate.netaminer.org

Template-Assisted and Additive-Influenced Crystallization Processes

Mechanistic Investigations of Nucleation and Crystal Growth Kinetics

Understanding the fundamental mechanisms of nucleation and crystal growth is essential for controlling the synthesis of strontium chloride hexahydrate. Crystallization begins with nucleation, the formation of a stable, critical-sized cluster of molecules from a supersaturated solution. mcgill.ca The growth of strontium chloride hexahydrate crystals during batch cooling has been found to follow a size-dependent mechanism, where the growth rate is a function of supersaturation, temperature, and the current crystal size. rsc.orgrsc.org

Investigations into the kinetics of the process have revealed that in a well-mixed crystallizer, phenomena such as agglomeration (the sticking together of crystals) and breakage are not significant factors. rsc.orgresearchgate.net The growth process is primarily driven by the supersaturation level. rsc.org The kinetics can be described by a two-dimensional population balance equation, which models the evolution of the crystal size distribution in terms of length and width. rsc.orgrsc.org

Interestingly, strontium chloride hexahydrate itself has been studied as a potential nucleating agent for other salt hydrates, such as calcium chloride hexahydrate, due to their similar crystal structures. acs.org However, its effectiveness can be limited by its partial solubility in the host material, which raises questions about its long-term stability as a nucleator. acs.org

Green Chemistry Principles in Strontium Chloride Hexahydrate Synthesis

Applying green chemistry principles to the synthesis of strontium chloride hexahydrate aims to make the process more environmentally benign and efficient. The conventional synthesis method, reacting strontium carbonate with hydrochloric acid, is a relatively high atom-economy reaction. atamanchemicals.comatamankimya.com Green improvements can focus on optimizing energy use during heating and cooling cycles and using recycled materials where possible.

A patented improvement to the traditional manufacturing process focuses on enhancing product stability and reducing waste. google.com The method involves multiple drying steps to reduce the free water content on the crystal surface to less than 0.2%. google.com This "over-drying solidification" process prevents the dissolution and regrowth cycles that lead to crystal agglomeration or caking, thus improving the quality and handleability of the final product and avoiding the need for reprocessing. google.com

Furthermore, hydrothermal synthesis, a method in which SrCl₂·6H₂O is often used as a precursor, is inherently aligned with some green chemistry principles. mdpi.commdpi.com These methods often use water as a benign solvent, can operate at relatively lower temperatures compared to traditional solid-state reactions, and allow for precise control over particle morphology, which can lead to more efficient material use. mdpi.com

Sophisticated Spectroscopic and Diffraction Based Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopic methods, including Raman and infrared spectroscopy, are powerful tools for investigating the molecular structure of strontium chloride hexahydrate. They probe the vibrational modes of the water molecules and their interactions with the strontium and chloride ions, offering a window into the compound's ligand environment and molecular dynamics.

Single-crystal Raman spectroscopy has been a key technique for characterizing the ligand environment in strontium chloride hexahydrate. rsc.org Investigations performed at low temperatures, such as that of liquid nitrogen, yield high-resolution spectra that permit detailed assignment of the vibrational modes. rsc.org The crystal structure is trigonal, featuring a unimolecular primitive cell where water molecules are coordinated to the strontium ion in both terminal and bridging capacities. rsc.org This specific coordination gives rise to distinct features in the Raman spectrum. rsc.org

A significant observation in the Raman spectra of SrCl₂·6H₂O is that while all E modes could theoretically exhibit LO–TO (longitudinal optical–transverse optical) splitting, this splitting is often small for modes that are only Raman-active in the line group of the chain. rsc.org Additionally, the disorder among the terminal water molecules can relax the selection rules for Sr-O bond stretching in the plane perpendicular to the chain axis. rsc.org A comprehensive assignment for the vibrational modes has been proposed for SrCl₂·6H₂O, with the exception of the ν(OH) region. rsc.org

Interactive Table: Representative Raman Shifts for Strontium Chloride Hexahydrate

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(OH) | 3000 - 3600 | O-H stretching of coordinated water molecules |

| δ(H₂O) | 1600 - 1650 | H-O-H bending of coordinated water molecules |

| Librational Modes | 400 - 800 | Restricted rotational (rocking, wagging, twisting) motions of water molecules |

| ν(Sr-O) | 200 - 350 | Strontium-oxygen stretching vibrations |

Note: The exact peak positions can vary based on experimental conditions and the specific vibrational environment.

Infrared (IR) spectroscopy provides complementary information to Raman spectroscopy, as it probes vibrational modes that induce a change in the molecular dipole moment. For strontium chloride hexahydrate, IR analysis is particularly insightful for understanding the dynamics of the water molecules. The IR spectrum of SrCl₂·6H₂O displays characteristic absorption bands that correspond to the stretching, bending, and librational modes of the water of hydration. The presence of functional groups such as O-H is confirmed by FT-IR spectroscopy. science.gov The positions and contours of these bands are sensitive to the hydrogen-bonding network within the crystal, offering clues about the strength and geometry of these interactions.

Interactive Table: Characteristic Infrared Absorption Bands for Strontium Chloride Hexahydrate

| Approximate Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3400 - 3550 | ν(O-H) | Symmetric and asymmetric stretching vibrations of water molecules |

| ~1610 - 1640 | δ(H-O-H) | Bending vibration of water molecules |

| ~500 - 700 | ρ(H₂O) | Rocking librational modes of coordinated water |

Data is typical for hydrated metal halides and may vary slightly.

Raman Spectroscopic Probing of SrCl2·6H2O Ligand Environment

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly specific technique for investigating the local atomic environments in crystalline materials. For strontium chloride hexahydrate, both ¹H and ⁸⁷Sr NMR studies have been employed to yield data on water proton mobility and the coordination sphere of the strontium ion.

Proton (¹H) NMR spectroscopy is exceptionally sensitive to the local environment and motion of hydrogen atoms. In strontium chloride hexahydrate, ¹H NMR serves as a tool to investigate the dynamics of the water molecules, such as their orientation and mobility within the crystal lattice. By analyzing NMR parameters like line shapes and relaxation times, insights into motional processes such as reorientation and diffusion can be obtained. While detailed research findings on ¹H NMR of SrCl₂·6H₂O were not prevalent in the searched literature, the technique is fundamentally important for studying proton dynamics in hydrated crystalline systems.

Strontium-87 (⁸⁷Sr) NMR offers a direct probe of the strontium electronic environment, though it is considered a "difficult" nucleus due to its low natural abundance (7.00%), low frequency, and quadrupolar nature (spin I = 9/2). huji.ac.ilresearchgate.net Despite these challenges, solid-state ⁸⁷Sr NMR spectroscopy has been successfully performed on strontium chloride hexahydrate, typically at high magnetic field strengths. researchgate.netscience.gov

The NMR parameters for ⁸⁷Sr, including the chemical shift and the nuclear quadrupole coupling constant, are sensitive to the symmetry of the strontium site. researchgate.net Research on powdered SrCl₂·6H₂O has reported an experimental chemical shift anisotropy (δaniso) of 28 ppm. researchgate.net The chemical shift, in general, has been observed to increase as the coordination number of strontium decreases. researchgate.net

Interactive Table: Nuclear Properties of ⁸⁷Sr

| Property | Value |

|---|---|

| Spin (I) | 9/2 |

| Natural Abundance | 7.00% |

| Frequency Ratio (Ξ) | 4.333882% |

| Receptivity rel. to ¹H (nat. abundance) | 1.90 × 10⁻⁴ |

| Receptivity rel. to ¹³C (nat. abundance) | 1.12 |

| Linewidth Parameter | 83 fm⁴ |

Data sourced from general NMR tables for the ⁸⁷Sr nucleus. huji.ac.il

1H NMR Studies of Water Proton Mobility in SrCl2·6H2O

X-ray and Neutron Diffraction Studies

Diffraction methods are the cornerstone for determining the three-dimensional atomic arrangement in crystalline solids. mdpi.com Both X-ray and neutron diffraction have been crucial in defining the crystal structure of strontium chloride and its hexahydrate form.

Single-crystal X-ray diffraction, which relies on the scattering of X-rays by atomic electron clouds, provides precise information about molecular conformation, packing, and hydrogen bonding. mdpi.com Powder X-ray diffraction can be used to trace phase transitions, such as hydration and dehydration processes. mdpi.com While many detailed diffraction studies focus on the anhydrous form, the starting material is often the hexahydrate, which is then heated to remove the water of crystallization. helsinki.fi For the resulting anhydrous SrCl₂, which adopts the fluorite structure, the unit cell edge has been measured at different temperatures. helsinki.fi

Neutron diffraction is a powerful complementary technique because neutrons interact with atomic nuclei, making it highly effective for accurately locating hydrogen atoms. mdpi.com This is particularly valuable for hydrates, as it allows for a precise determination of the hydrogen bonding network, which is fundamental to understanding why hydrates form. mdpi.com

Interactive Table: Crystallographic Data for Anhydrous Strontium Chloride

| Parameter | Value | Temperature |

|---|---|---|

| Unit Cell Edge (a) | 6.9783 ± 0.0004 Å | 300 K |

| Unit Cell Edge (a) | 6.9442 ± 0.0004 Å | 80 K |

| Crystal System | Cubic (Fluorite Structure) | N/A |

Note: This data is for the anhydrous SrCl₂ powder, prepared by heating the hexahydrate. helsinki.fi

Single-Crystal X-ray Diffraction for Crystal Structure Refinement

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of the atomic arrangement within a crystalline solid. For strontium chloride hexahydrate, SCXRD studies are essential for refining its crystal structure. arxiv.org

The process involves mounting a small, high-quality single crystal of SrCl₂·6H₂O in an X-ray diffractometer. arxiv.orgrsc.org A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. arxiv.org The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. arxiv.org

For complex structures, the initial model of the crystal structure is often obtained using direct methods and then refined using full-matrix least-squares on F² values. arxiv.org This refinement process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns. arxiv.org The quality of the refinement is assessed by the R-factor, with lower values indicating a better fit. arxiv.org

SCXRD analysis of a compound synthesized with strontium chloride hexahydrate revealed an orthorhombic crystal system with the space group Pbcn. The final R1 value after refinement was 0.0395, indicating a high-quality structural determination. science.gov In another study involving a strontium complex, the crystal structure was solved and refined to a final R-value of 0.0285. arxiv.org

Table 1: Example Crystallographic Data from SCXRD Refinement

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | science.gov |

| Space Group | Pbcn | science.gov |

| R1 factor | 0.0395 | science.gov |

| wR2 | 0.0776 | science.gov |

This table presents example data from a study on a compound synthesized using strontium chloride hexahydrate to illustrate the type of information obtained from SCXRD.

Powder X-ray Diffraction for Phase Identification and Purity Assessment Methodologies

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used for the identification of crystalline phases and the assessment of sample purity. northwestern.edu Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline or powdered sample. northwestern.edu

The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for its identification. northwestern.edu

For strontium chloride hexahydrate, PXRD is used to confirm its phase and to ensure the absence of other crystalline impurities, such as anhydrous or other hydrated forms of strontium chloride. northwestern.edunist.gov The experimental PXRD pattern of the sample is compared with standard patterns from databases like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). ncl.ac.ukicdd.com

A common method for analyzing PXRD data is the Rietveld refinement, which involves fitting the entire experimental diffraction pattern with a calculated profile based on a known crystal structure. researchgate.net This method can be used to refine lattice parameters and quantify the amounts of different phases in a mixture. northwestern.eduncl.ac.uk Le Bail fitting is another whole-pattern fitting method that can be used to determine the unit cell parameters and assess phase purity by comparing the experimental pattern to one simulated from a known single crystal structure. ncl.ac.uk

Table 2: Applications of Powder X-ray Diffraction

| Application | Description | Reference |

| Phase Identification | Matching the experimental diffraction pattern to a known standard to identify the crystalline phase. | northwestern.edu |

| Purity Assessment | Detecting the presence of crystalline impurities by identifying extra peaks in the diffraction pattern. | northwestern.eduicdd.com |

| Unit Cell Refinement | Precisely determining the lattice parameters of the crystal structure. | northwestern.edu |

| Quantitative Analysis | Determining the relative amounts of different crystalline phases in a mixture. | northwestern.edu |

Neutron Diffraction for Hydrogen Atom Localization and Hydration Structure Analysis

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at determining the positions of hydrogen atoms due to their low electron density. jps.or.jpcmu.edu Neutron diffraction overcomes this limitation because neutrons interact with the atomic nucleus rather than the electron cloud. stfc.ac.uk This makes neutron diffraction particularly well-suited for localizing hydrogen atoms and providing a detailed analysis of the hydration structure in compounds like strontium chloride hexahydrate. jps.or.jpcmu.edu

In a neutron diffraction experiment, a beam of neutrons is directed at the sample. The scattered neutrons are detected, and the resulting diffraction pattern provides information about the positions of all atoms, including hydrogen. stfc.ac.uk The use of heavy water (D₂O) in sample preparation can be advantageous as deuterium (B1214612) has a larger coherent scattering cross-section and smaller incoherent scattering compared to hydrogen, leading to a better signal-to-noise ratio in the diffraction pattern. cmu.eduiupac.org

Neutron diffraction studies on hydrated crystals can reveal the precise geometry of the water molecules, including O-H bond lengths and H-O-H bond angles, as well as the details of hydrogen bonding networks within the crystal structure. jps.or.jpaps.org This information is crucial for understanding the role of water of hydration in stabilizing the crystal lattice. acs.org For instance, neutron diffraction studies on other hydrated compounds have provided detailed insights into the orientation of water molecules and the nature of their interactions with the surrounding ions. researchgate.net

Table 3: Comparison of X-ray and Neutron Diffraction for Hydration Structure Analysis

| Feature | X-ray Diffraction | Neutron Diffraction | Reference |

| Interaction | Electron Cloud | Atomic Nucleus | stfc.ac.uk |

| Hydrogen Atom Localization | Difficult | Precise | jps.or.jpcmu.edu |

| Isotope Sensitivity | Insensitive | Sensitive (e.g., H vs. D) | stfc.ac.uk |

| Information Provided | Electron density distribution | Nuclear positions, hydrogen bonding details | jps.or.jpstfc.ac.uk |

Thermal Analysis Techniques for Dehydration and Phase Transition Studies

Thermal analysis techniques are instrumental in studying the dehydration processes and phase transitions of strontium chloride hexahydrate. atamanchemicals.comresearchgate.net By monitoring changes in the material's properties as a function of temperature, these methods provide valuable information on its thermal stability and the energetics of its transformations.

Thermogravimetric Analysis (TGA) for Mass Loss and Dehydration Kinetics

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. tainstruments.com For strontium chloride hexahydrate, TGA is primarily used to study its dehydration process, which occurs in distinct stages. atamanchemicals.com

A small, precisely weighed sample of SrCl₂·6H₂O is placed in a TGA instrument and heated at a constant rate. tainstruments.com The resulting TGA curve plots the percentage of mass loss versus temperature. The dehydration of strontium chloride hexahydrate to its anhydrous form involves the loss of all six water molecules. atamanchemicals.com This process typically occurs in steps, with the formation of lower hydrates, such as the dihydrate (SrCl₂·2H₂O) and the monohydrate (SrCl₂·H₂O), as intermediates. atamanchemicals.com

The TGA curve shows distinct steps corresponding to the loss of water molecules at specific temperature ranges. For example, the hexahydrate begins to lose water above 61°C, transitioning to the dihydrate, then the monohydrate at around 100°C, and finally becoming fully anhydrous at temperatures above 200°C. atamanchemicals.com

TGA data can also be used to determine the kinetics of the dehydration reaction. ekb.eg By performing experiments at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using various kinetic models, such as the Arrhenius, Coats-Redfern, or Horowitz-Metzger methods. ekb.eg The activation energy provides insight into the energy barrier for the dehydration process. tainstruments.com

Table 4: Dehydration Stages of Strontium Chloride Hexahydrate

| Dehydration Step | Temperature Range (°C) | Mass Loss (approx.) |

| SrCl₂·6H₂O → SrCl₂·2H₂O + 4H₂O | > 61.4 | 27% |

| SrCl₂·2H₂O → SrCl₂·H₂O + H₂O | ~100 | 6.7% |

| SrCl₂·H₂O → SrCl₂ + H₂O | > 200 | 6.7% |

Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere. atamanchemicals.com

Microscopic and Surface Characterization

Microscopic and surface characterization techniques provide visual and compositional information about the crystals of strontium chloride hexahydrate. These methods are essential for understanding the material's morphology, surface features, and elemental composition.

When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental analysis of the sample. arxiv.org The EDX detector identifies the elements present on the crystal surface and their relative abundance by analyzing the characteristic X-rays emitted from the sample when it is bombarded with the electron beam. This is useful for confirming the presence of strontium and chlorine and for detecting any elemental impurities. arxiv.org

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for analyzing the surface topology and morphology of materials at the micron and nanometer scales. mdpi.com It provides high-resolution, high depth-of-field images that reveal detailed information about the size, shape, and arrangement of particles or crystalline structures. weebly.com In the characterization of strontium chloride hexahydrate and its derivatives, SEM is employed to observe crystal morphology, analyze microstructural features within composites, and understand the effects of additives and processing conditions. unipd.itresearchgate.net

Detailed research into the batch-cooling crystallization of strontium chloride hexahydrate has utilized SEM to investigate the influence of various parameters on crystal morphology. researchgate.net These studies have successfully produced uniform, needle-like crystals. The dimensions of these crystals can be precisely controlled by adjusting factors such as initial supersaturation, cooling rate, and the presence of additives. researchgate.net For instance, the addition of cetyltrimethylammonium chloride (CTAC) as a morphological modifier has been shown to significantly alter the crystal habit from needle-like to more granular, demonstrating that surface interactions can be manipulated to control crystal shape. researchgate.net

The table below presents research findings on the morphological changes of strontium chloride hexahydrate crystals with the addition of an additive, as observed by SEM. researchgate.net

Table 1: Effect of CTAC Additive on SrCl₂·6H₂O Crystal Morphology

| Condition | Average Crystal Length (μm) | Average Crystal Width (μm) | Aspect Ratio (L/W) | Observed Morphology |

|---|---|---|---|---|

| No Additive | 1200.50 | 100.92 | 11.90 | Needle-like |

Data sourced from a study on batch-cooling crystallization. researchgate.net The change in aspect ratio indicates a significant modification of the crystal growth habit.

SEM is also instrumental in analyzing the microstructure of composite materials incorporating strontium chloride. In the fabrication of structured ammonia (B1221849) sorbents, SEM analysis of fracture surfaces using back-scattered electron (BSE) imaging helps to visualize the distribution and morphology of strontium chloride within the composite matrix. unipd.it Furthermore, SEM has been applied in biomedical research to assess the efficacy of strontium chloride hexahydrate in dental applications. Studies have used SEM to quantify the occlusion of dentinal tubules by desensitizing agents containing this compound. questjournals.org

The following table summarizes the findings of an SEM study evaluating the dentinal tubule occlusion ability of a 10% strontium chloride hexahydrate formulation. questjournals.org

Table 2: SEM Analysis of Dentinal Tubule Occlusion by 10% Strontium Chloride Hexahydrate

| Occlusion Status | Percentage of Tubules |

|---|---|

| Completely Occluded | 45.28% |

| Partially Occluded | 11.26% |

Results obtained after a 7-day treatment period, demonstrating significant tubule occlusion compared to a control group. questjournals.org

Atomic Force Microscopy (AFM) for Surface Topography and Growth Mechanisms

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. trigenotoul.comspectraresearch.com Unlike electron microscopy, AFM can operate in various environments and can image both conducting and insulating surfaces, making it highly versatile for the characterization of crystalline materials. nist.gov The technique is used to measure surface roughness, visualize atomic or molecular-scale surface features, and study dynamic processes like crystal growth in situ. nist.govresearchgate.net

In the context of materials derived from strontium chloride hexahydrate, AFM has been used to reveal fine, nano-sized, fiber-like structures in grown crystals of related compounds. science.gov A particularly insightful application of AFM is the in-situ investigation of crystal growth mechanisms. Studies have used AFM to directly observe the atomic-scale effects of strontium ions, sourced from strontium chloride hexahydrate, on the growth of calcite crystals. vt.edu

These investigations have revealed a dual role for strontium in influencing calcite growth kinetics. At low concentrations, strontium can enhance the crystal growth rate. vt.edu However, at higher concentrations, it acts as an inhibitor by a step-blocking mechanism, where strontium ions pin the advancement of growth steps on the crystal surface. vt.edu This step-blocking effect is dependent on the supersaturation of the growth solution. vt.edu AFM allows for the direct visualization of these processes, providing fundamental insights into how impurities affect crystallization at a molecular level. vt.edu The technique can distinguish the effects on different types of step edges, indicating that impurity incorporation is not uniform throughout the crystal structure. vt.edu

The table below summarizes key research findings from an in-situ AFM study on the effect of strontium on calcite crystal growth. vt.edu

Table 3: Summary of AFM Research Findings on Strontium's Effect on Calcite Growth

| Parameter | Observation | Research Finding |

|---|---|---|

| Growth Rate (Low [Sr²⁺]) | Enhancement of calcite growth rate. | Strontium alters the kinetics of ion attachment at step edges. vt.edu |

| Growth Rate (High [Sr²⁺]) | Inhibition and eventual cessation of growth. | Strontium ions act as an impurity that pins growth steps, a mechanism known as step-blocking. vt.edu |

| Growth Initiation | The critical supersaturation required for growth initiation increases with higher strontium concentrations. | Higher energy is required to overcome the pinning effect of strontium impurities. vt.edu |

Findings are based on direct, in-situ AFM observation of monomolecular layer growth on calcite surfaces in the presence of strontium ions from strontium chloride hexahydrate. vt.edu

Computational and Theoretical Investigations of Strontium Chloride Hexahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Theoretical geometry optimization using DFT allows for the determination of the most stable atomic arrangement, yielding precise lattice parameters, bond lengths, and bond angles. Experimental studies have determined that Strontium Chloride Hexahydrate crystallizes in the trigonal space group P321. nih.gov The fundamental structure consists of helical chains of {[Sr(H₂O)₆]²⁺}∞ cations, where the strontium ion is coordinated by water molecules. These positively charged chains are surrounded by isolated chloride (Cl⁻) anions, which balance the charge and participate in hydrogen bonding. nih.gov

DFT calculations refine this structural model, providing optimized coordinates that correspond to a minimum on the potential energy surface. While specific DFT-optimized geometric data for SrCl₂·6H₂O is dispersed throughout specialized literature, the established crystallographic data serves as a reliable foundation.

Table 1: Crystallographic Data for Strontium Chloride Hexahydrate

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | P321 |

| Appearance | Colorless, hygroscopic crystals |

| Density | 1.96 g/cm³ |

This table presents established crystallographic and physical properties of Strontium Chloride Hexahydrate.

In terms of energetics, DFT is employed to calculate the cohesive energy of the crystal and the enthalpies of hydration and dehydration. Computational studies on salt hydrates have shown that DFT can predict enthalpies of dehydration with a mean absolute deviation of approximately 10.0 kJ/mol H₂O compared to experimental values. researchgate.net This predictive power is vital for applications such as thermal energy storage, where the energy absorbed or released during hydration/dehydration cycles is the key performance metric.

The atoms within the SrCl₂·6H₂O crystal lattice are not static; they vibrate around their equilibrium positions. DFT can be used to calculate these vibrational frequencies at the Γ-point (the center of the Brillouin zone) within the harmonic approximation. crystalsolutions.eu These theoretical calculations provide a vibrational spectrum that can be directly compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

The process involves computing the dynamical matrix from the second derivatives of the energy with respect to atomic displacements. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motions of the atoms. crystalsolutions.eu For hydrated crystals, the O-H stretching frequencies are of particular interest. DFT studies have demonstrated a strong linear correlation between the calculated vibrational frequency of an O-H bond and its optimized bond length. acs.org To improve agreement with experimental results, which are inherently anharmonic, calculated harmonic frequencies are often uniformly scaled. researchgate.net This correlation between theoretical and experimental spectra helps in assigning specific spectral features to particular vibrational modes within the crystal, such as the stretching and bending modes of the coordinated water molecules and the librational modes of water.

Optimized Geometries and Energetics of SrCl2·6H2O

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Hydration Sphere

While DFT provides a static, time-averaged picture of the crystal, Molecular Dynamics (MD) simulations offer a view into the dynamic evolution of the system over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the complex movements and interactions within the SrCl₂·6H₂O crystal, particularly the behavior of the water molecules in the hydration sphere.

MD simulations are exceptionally well-suited for studying the intricate network of hydrogen bonds within the SrCl₂·6H₂O lattice. This network involves hydrogen bonds between the water molecules coordinated to the Sr²⁺ ion and the surrounding chloride anions, as well as between adjacent water molecules. The strength and geometry of these hydrogen bonds are critical to the stability of the crystal structure.

Simulations can track the formation and breaking of individual hydrogen bonds over picosecond to nanosecond timescales, revealing the lability of the network. upc.edu Analysis of the simulation trajectories can yield data on the distribution of hydrogen bond distances and angles, and the average number of hydrogen bonds per molecule. Specialized tools can be used to calculate the spatial distribution of hydrogen bond density and strength throughout the unit cell. nih.gov The dynamics of the hydrogen bond network are also known to significantly influence the reorientational motions and vibrational spectra of the water molecules. upc.eduaps.org

The primary interactions governing the structure of SrCl₂·6H₂O are the electrostatic forces between the Sr²⁺ and Cl⁻ ions and the water molecules. MD simulations, using appropriate force fields that define the potential energy of these interactions, can provide detailed insights into the structure of the hydration shell around the strontium ion.

Studies on the aqueous Sr²⁺ ion, which serves as an excellent model, show a well-defined first hydration shell. Key properties derived from these simulations are summarized below.

Table 2: Properties of the First Hydration Shell of Aqueous Sr²⁺ from MD Simulations

| Property | Value |

|---|---|

| Coordination Number (Sr-O) | ~8 |

| Average Sr-O Distance | ~2.57 Å |

This table shows typical values for the hydration number and ion-oxygen distance for the strontium ion in aqueous solution, which are relevant for understanding the local coordination in the hexahydrate crystal.

Radial Distribution Functions (RDFs) calculated from MD trajectories provide a probabilistic measure of finding one atom at a certain distance from another. The Sr-O RDF shows a sharp, high peak corresponding to the first hydration shell, confirming its well-defined nature. The simulations also characterize the interactions between the central Sr²⁺ ion and the chloride counter-ions, which are mediated by the network of water molecules.

Water Molecule Interactions and Hydrogen Bonding Network

Quantum Chemical Methods for Intermolecular Forces and Stability Prediction

High-level quantum chemical calculations can be used to compute the binding energy between molecular pairs or fragments within the crystal to quantify the strength of specific intermolecular interactions. These calculations help to dissect the total lattice energy into its constituent parts, such as electrostatic, induction (polarization), dispersion, and exchange-repulsion energies. This level of detail is essential for developing more accurate force fields for use in large-scale MD simulations.

Furthermore, quantum chemical methods are used to predict the thermodynamic stability of different hydrate (B1144303) phases. By calculating the formation energy of SrCl₂ and its various hydrates (e.g., monohydrate, dihydrate, hexahydrate), a convex hull can be constructed. Compounds that lie on the convex hull are predicted to be thermodynamically stable, while those above it are metastable or unstable. This approach is powerful for screening materials and predicting phase transition temperatures and conditions, corroborating experimental observations that SrCl₂·6H₂O dehydrates in distinct stages upon heating. atamanchemicals.com

Lattice Dynamics and Phonon Dispersion Studies

The vibrational properties and the collective excitations of the crystal lattice in strontium chloride hexahydrate have been a subject of theoretical investigation, primarily through models that simplify the complex interactions within the crystal. One of the key approaches to understanding these dynamics is the rigid-ion model, which treats the ions as point charges with fixed, integral ionic charges.

A notable study applied a rigid-ion model to analyze the vibrational spectra of strontium chloride hexahydrate crystals. upenn.edu This model is instrumental in calculating the phonon dispersion curves, which illustrate the relationship between the frequency of lattice vibrations (phonons) and their wave vector. Phonon dispersion is fundamental to understanding a material's thermal properties, including heat capacity and thermal conductivity.

In a diatomic or polyatomic crystal like strontium chloride hexahydrate, the phonon dispersion relation splits into multiple branches. These are categorized as acoustic and optical branches.

Acoustic Branches: These correspond to in-phase movements of the atoms in the unit cell. At long wavelengths (small wave vectors), these modes represent the propagation of sound through the crystal.

Optical Branches: These involve out-of-phase movements of adjacent atoms. cam.ac.uk These modes can be excited by infrared radiation and are therefore "optically active."

For a complex crystal structure such as SrCl₂·6H₂O, the number of branches is significant. With multiple atoms per primitive cell, there are three acoustic branches and numerous optical branches. The rigid-ion model calculations for strontium chloride hexahydrate aim to reproduce the frequencies of these modes as observed in experimental spectroscopic data (like Raman and infrared spectroscopy) and to predict the dispersion throughout the Brillouin zone. upenn.educam.ac.uk The accuracy of such models depends on the potential functions used to describe the forces between ions, which include long-range electrostatic (Coulombic) forces and short-range repulsive forces.

The generated high-energy phonons from lattice vibrations diffuse and create temperature gradients, allowing heat to move from hotter to colder ends of the material. techscience.com The study of these lattice dynamics is crucial for applications where thermal properties are important.

Modeling of Hydration/Dehydration Processes

The hydration and dehydration of strontium chloride are critical processes for its application in areas like thermochemical energy storage. researchgate.net Computational modeling provides insights into the kinetics and thermodynamics of these phase transitions.

This transition, however, occurs in steps, involving intermediate hydrates. Studies have focused on modeling these individual hydration/dehydration steps to understand the underlying mechanisms.

Thermodynamic and Kinetic Modeling: Research has been conducted to experimentally determine and model the thermodynamic equilibria for each hydration step of strontium chloride. researchgate.net This involves constructing pressure-temperature (p-T) phase diagrams. A significant finding is the presence of a metastable zone for the transitions, which is widest for the anhydrate-to-monohydrate step and narrows with subsequent hydration levels. researchgate.net

Models often employ the van 't Hoff equation to describe the relationship between the equilibrium vapor pressure and temperature, allowing for the calculation of reaction enthalpy and entropy. researchgate.net

Population Balance Equation (PBE) Modeling: For crystallization processes from solution, which is a form of hydration, population balance equation (PBE) modeling has been utilized. rsc.orgrsc.org This approach is particularly useful for describing the evolution of the crystal size distribution (CSD) during batch cooling crystallization. researchgate.net In the case of strontium chloride hexahydrate, which often forms rod-like crystals, a two-dimensional PBE can be used to model the growth along the length and width of the crystals. rsc.orgresearchgate.net

Key findings from such modeling studies include:

Crystal growth follows a size-dependent mechanism. rsc.orgresearchgate.net

Initial supersaturation and cooling rate are critical factors influencing crystal growth. rsc.orgresearchgate.net

In well-mixed crystallizers, agglomeration and breakage of crystals may not be significant. rsc.orgresearchgate.net

The growth of SrCl₂·6H₂O can be modeled as a function of supersaturation, temperature, and crystal size. rsc.org These models have shown good agreement with experimental data and are valuable for optimizing crystallization processes to produce crystals of a desired size and shape. rsc.orgrsc.org

Molecular Dynamics (MD) Simulations: Molecular dynamics simulations can provide an atomistic view of the hydration process. While specific extensive MD studies on SrCl₂·6H₂O dehydration are not widely reported in the provided context, the methodology is well-established for similar salt hydrates. acs.org Such simulations calculate the forces between all atoms over time to model the dynamics of water molecules around the Sr²⁺ and Cl⁻ ions. They can be used to investigate the stability of the hydration shells and the energy barriers associated with the removal or addition of water molecules from the crystal lattice, which is the fundamental process of dehydration and hydration. acs.org

Data from Hydration/Dehydration Studies

The following table summarizes experimental conditions and observations from studies on the hydration and dehydration of strontium chloride, which are used to validate computational models.

| Parameter/Condition | Observation/Value | Source |

| Dehydration Onset | Commences above 61 °C for SrCl₂·6H₂O | wikipedia.org |

| Full Dehydration | Occurs at 320 °C | wikipedia.org |

| Energy Density | 2.4 ± 0.1 GJ/m³ | researchgate.net |

| Cycling Stability | Fully cyclable for at least 10 cycles (anhydrate to hexahydrate) | researchgate.net |

| Hydration Conditions | 20 °C and 60% Relative Humidity | osti.gov |

| Dehydration Conditions | 70, 100, and 140 °C | osti.gov |

Applications in Advanced Materials Science and Energy Technologies

Strontium Chloride Hexahydrate as a Precursor for Strontium-Based Advanced Materials

The highly soluble and crystalline nature of strontium chloride hexahydrate makes it an excellent starting material for the synthesis of various strontium-containing compounds. chemimpex.comatamanchemicals.comfuncmater.com It serves as a reliable source of strontium ions for creating materials with specific functionalities, including advanced ceramics and doped biomaterials. chemimpex.comjustdial.com

Strontium chloride hexahydrate is a key precursor in the synthesis of strontium-based oxides and ceramics, such as strontium titanate (SrTiO₃). atamanchemicals.comwikipedia.org Strontium titanate is a ceramic material with a perovskite structure, valued in electronics for manufacturing components like varistors and in advanced ceramics. wikipedia.org

One method for producing strontium titanate involves reacting strontium chloride (SrCl₂) with titanium tetrachloride (TiCl₄) and oxalic acid to form a titanyl double oxalate (B1200264) salt (SrTiO(C₂O₄)₂ · 2H₂O). wikipedia.org This salt is then heated to over 1000°C to yield a granular powder of strontium titanate. wikipedia.org Another approach uses strontium chloride hexahydrate as the strontium source and butyl titanate as the titanium source. drpress.org These are mixed to prepare the SrTiO₃ material, which is then separated, washed, dried, and calcined. drpress.org

A reactive intermediate phase cold sintering process also utilizes an aqueous solution of SrCl₂ mixed with titanium dioxide (TiO₂) nanoparticles. rsc.org This mixture is added to SrTiO₃ powders and pressed at 180°C. A subsequent heating step at 950°C facilitates micro-reactions that result in dense strontium titanate ceramics. rsc.org Strontium chloride can also be used to produce other strontium compounds like strontium carbonate and strontium sulfate (B86663). atamanchemicals.comjustdial.com

Table 1: Synthesis Methods for Strontium Titanate Using Strontium Chloride

| Method | Reactants | Process Summary | Resulting Material |

|---|---|---|---|

| Double Oxalate Salt Method | Strontium chloride (SrCl₂), Titanium tetrachloride (TiCl₄), Oxalic acid | Formation of titanyl double oxalate salt, followed by heating to >1000°C. wikipedia.org | Granular strontium titanate (SrTiO₃) powder. wikipedia.org |

| Soft Template Method | Strontium chloride hexahydrate (SrCl₂·6H₂O), Butyl titanate | Mixing of aqueous SrCl₂·6H₂O and ethanolic butyl titanate, followed by separation, washing, drying, and calcination. drpress.org | Strontium titanate (SrTiO₃) with uniform particle size. drpress.org |

| Reactive Cold Sintering | Aqueous Strontium chloride (SrCl₂), Titanium dioxide (TiO₂) nanoparticles, Strontium titanate (SrTiO₃) powder | Pressing at 180°C followed by a heating step at 950°C to induce micro-reactions. rsc.org | Dense (>96% theoretical) strontium titanate (SrTiO₃) ceramics. rsc.org |

Strontium chloride hexahydrate is instrumental in creating strontium-doped functional materials, particularly in the biomedical field. acs.orgnih.gov Strontium's similarity to calcium allows it to be incorporated into biological apatite structures, enhancing their properties for specific applications. nih.govresearchgate.net

One significant application is the synthesis of strontium-substituted carbonate apatite (Sr-CA) nanocarriers. acs.orgnih.gov Carbonate apatite, a derivative of hydroxyapatite (B223615), is a pH-sensitive nanocarrier, but it can suffer from particle aggregation. nih.gov By using strontium chloride hexahydrate, strontium ions (Sr²⁺) can substitute calcium ions (Ca²⁺) in the apatite lattice. acs.orgnih.gov This substitution helps to limit particle growth and aggregation, resulting in the formation of smaller, more uniform nanocarriers (around 30 nm) with a spherical shape and less aggregation. acs.orgnih.gov These Sr-CA nanocarriers exhibit a large surface-area-to-volume ratio and improved cargo loading efficiency, making them promising for applications like siRNA delivery in gene therapy. acs.orgnih.gov

Similarly, strontium chloride hexahydrate is used to synthesize strontium-doped hydroxyapatite (SrHA). mdpi.comaip.org In this process, SrCl₂·6H₂O is added during the chemical precipitation synthesis of hydroxyapatite, allowing strontium to replace calcium in the crystal structure. mdpi.comaip.org The resulting Sr-doped hydroxyapatite nanowires have shown potential in bone tissue engineering. mdpi.com

Fabrication of Strontium Oxides and Ceramics

Role in Thermal Energy Storage Systems

Strontium chloride hexahydrate is a significant material in the field of thermal energy storage (TES), particularly for low-temperature applications. It is utilized both directly as a phase change material (PCM) and as a crucial additive to other salt hydrates to improve their performance. mdpi.comosti.govresearchgate.net Its ability to store and release heat through hydration and dehydration cycles makes it a promising candidate for applications such as building heating. mdpi.comresearchgate.net

Phase change materials store and release thermal energy by changing their physical state. Salt hydrates, including strontium chloride hexahydrate, are attractive as PCMs due to their high volumetric energy storage capacity. researchgate.net SrCl₂·6H₂O has a high theoretical energy density of approximately 2.51 GJ/m³. researchgate.net

It is often used in composite PCMs, frequently combined with calcium chloride hexahydrate (CaCl₂·6H₂O). ljmu.ac.ukrepec.org For instance, a composite material developed for building energy conservation uses a mixture of CaCl₂·6H₂O and SrCl₂·6H₂O (in a 98:2 mass ratio) absorbed into expanded perlite. repec.org This composite has a melting temperature of 27.38°C and a latent heat of 87.44 J/g. repec.org In another formulation, a PCM with a phase transition temperature of 23°C was achieved by combining 35% magnesium chloride hexahydrate, 5% strontium chloride hexahydrate, and a balance of calcium chloride hexahydrate. ljmu.ac.uk

The primary mechanism for thermal energy storage in strontium chloride is the reversible hydration and dehydration of the salt. mdpi.comresearchgate.net The general reaction can be summarized as the transition between anhydrous SrCl₂, its various hydrated forms (monohydrate, dihydrate), and the fully hydrated hexahydrate form. researchgate.net

SrCl₂ + 6H₂O ⇌ SrCl₂·6H₂O + heat

The dehydration process, which stores heat, can be carried out at temperatures suitable for solar thermal applications (70-100°C) or waste heat recovery (up to 140°C). osti.gov The subsequent hydration reaction releases this stored heat. osti.govresearchgate.net Studies have demonstrated the full cyclability of strontium chloride for at least 10 cycles between the anhydrous and hexahydrate states without chemical degradation, confirming its potential for long-term heat storage. researchgate.net The total experimental energy density has been measured at 2.4 ± 0.1 GJ/m³, which is very close to the theoretical value. researchgate.net Research into the kinetics of these reactions shows that the hydration from the dihydrate to the hexahydrate is the slowest step in the process. researchgate.net

A major challenge for many salt hydrate (B1144303) PCMs, such as calcium chloride hexahydrate, is supercooling—the phenomenon where the material cools below its freezing point without solidifying. researchgate.netmdpi.comosti.gov This delays the release of stored latent heat and compromises the reliability of the TES system. dntb.gov.ua

Strontium chloride hexahydrate serves as an effective nucleating agent to mitigate supercooling in CaCl₂·6H₂O. osti.govornl.gov The crystal structures of SrCl₂·6H₂O and CaCl₂·6H₂O are very similar, which allows the liquid phase of CaCl₂·6H₂O to easily attach to the surface of SrCl₂·6H₂O crystals and begin crystallization at a temperature closer to its actual freezing point. researchgate.net

Research has shown that adding small amounts of SrCl₂·6H₂O can significantly reduce or even eliminate supercooling. osti.govmdpi.com For example, the addition of 2 wt.% of SrCl₂·6H₂O was found to reduce the supercooling of CaCl₂·6H₂O from 12°C to 0°C. osti.gov Other studies identify an optimal concentration of 3 wt.% for long-term performance. researchgate.net Combining SrCl₂·6H₂O with other materials like graphene oxide has also proven effective, reducing the supercooling of CaCl₂·6H₂O from over 25°C to as low as 0.2-0.3°C. researchgate.netmdpi.com This makes SrCl₂·6H₂O a critical component in developing stable and efficient salt hydrate-based PCMs. nrel.gov

Table 2: Effect of Strontium Chloride Hexahydrate as a Nucleating Agent on Calcium Chloride Hexahydrate

| Wt% of SrCl₂·6H₂O Added to CaCl₂·6H₂O | Effect on Supercooling | Additional Notes | Reference |

|---|---|---|---|

| 1.0 wt% | Exerted the best effect compared to Ba₂CO₃ and K₂CO₃. | Demonstrated superior performance as a nucleating agent. | mdpi.comscispace.com |

| 2.0 wt% | Reduced supercooling from 12°C to 0°C. | Combined with NaCl or KCl as a stabilizer for congruent melting. | osti.gov |

| 3.0 wt% | Considered the ideal concentration for favorable reduction of supercooling. | Optimized for a balance between supercooling mitigation and latent heat retention. | researchgate.net |

| 0.8 wt% (with 0.02 wt% Graphene Oxide) | Reduced supercooling from 25.5°C to 0.2°C. | A synergistic effect was observed with the binary nucleation agents. | researchgate.net |

Investigation of Hydration/Dehydration Cycles for Heat Storage Mechanisms and Efficiency [13, 15, 16]

Desiccant Technologies and Humidity Control Applications

Strontium chloride hexahydrate is a hygroscopic crystalline solid, meaning it readily absorbs moisture from the surrounding air. nih.govresearchgate.nettestbook.com This characteristic makes it effective as a desiccant, or drying agent. google.comresearchgate.net The compound's high solubility in water is a key factor in its hygroscopic nature. google.cominnovareacademics.in

In specialized applications, such as the passive climate control of museum display cases, saturated solutions of salts like strontium chloride can be used to maintain a specific relative humidity. chalcogen.ro These solutions work by establishing an equilibrium with the atmospheric water vapor at the salt's specific deliquescence relative humidity (DRH), a value that is not significantly dependent on temperature. chalcogen.ro

Table 1: Physical Properties of Strontium Chloride Hexahydrate Relevant to Desiccant Applications

| Property | Value | Source(s) |

| Appearance | White or colorless needle-like crystals | nih.govresearchgate.net |

| Hygroscopy | Hygroscopic | nih.govtestbook.comgoogle.com |

| Density | 1.930 - 1.96 g/cm³ | nih.govtestbook.com |

| Melting Point | 61 °C (decomposes, losing water) | testbook.com |

| Solubility in Water | 106 g/100 mL (at 0 °C)206 g/100 mL (at 40 °C) | testbook.comgoogle.com |

Electrochemical Applications and Electrolyte Research

Anhydrous strontium chloride (SrCl₂) is recognized as a solid-state ionic conductor at high temperatures. nih.govresearchgate.net At lower temperatures, it behaves as a typical ionic dielectric (an electrical insulator). researchgate.net However, upon heating, it undergoes a gradual, diffuse transition into a superionic state, characterized by high ionic conductivity. nih.govresearchgate.net This is known as a Faraday transition. nih.gov The conductivity is due to the mobility of chloride anions (Cl⁻) through the crystal lattice, which has a fluorite-type structure. nih.govresearchgate.net In the solid state, the ions are fixed in the crystal lattice, preventing electrical conduction, but when molten or dissolved in water, the ions become mobile and can carry an electric current. americanelements.combrainly.com

The high-temperature ionic conductivity of SrCl₂ is attributed to Frenkel disorder, which involves the creation of anion vacancies and anion interstitials. researchgate.net

Table 3: Ionic Conductivity and Defect Enthalpies for Anhydrous Strontium Chloride (SrCl₂)

| Parameter | Value | Source(s) |

| Ionic Conductivity | ~1 Ohm⁻¹cm⁻¹ (at 915 K / 642 °C) | researchgate.net |

| Enthalpy of Cl⁻ Vacancy Mobility | 0.30 eV | researchgate.netresearchgate.net |

| Enthalpy of Cl⁻ Interstitial Mobility | 0.76 eV | researchgate.netresearchgate.net |

| Enthalpy of Ionic Frenkel Defect Formation | 2.20 ± 0.11 eV | researchgate.netresearchgate.net |

Strontium chloride hexahydrate is an important precursor material for synthesizing electroactive components used in modern energy storage devices like batteries and supercapacitors. innovareacademics.inscite.airesearchgate.net It is not typically used directly in the final device but is a starting reagent in the synthesis of strontium-containing nanomaterials with desirable electrochemical properties.

Synthesis of Strontium Oxide (SrO): Strontium oxide nanoparticles, which have applications as electrode materials for lithium-ion batteries and supercapacitors, can be synthesized from strontium chloride hexahydrate. innovareacademics.inscite.ai One method involves the hydrolysis of SrCl₂·6H₂O with potassium hydroxide (B78521) to produce SrO nanopowder. scite.ai In another study, porous strontium oxide materials were synthesized via a hydrothermal method for supercapacitor applications, achieving high specific capacitance. researchgate.net

Synthesis of Doped Materials: Strontium chloride hexahydrate is used to create strontium-doped composite materials. For example, a Sr-doped Nb₂O₅/reduced graphene oxide (Sr@NbO/RGO) nanocomposite was prepared using SrCl₂·6H₂O. bwise.kr Doping with strontium can modify the structural and electronic properties of materials, potentially reducing the bandgap and creating trapping sites for charge carriers, which can enhance photocatalytic or electrochemical activity. bwise.kr

Table 4: Performance of Strontium-Based Materials in Supercapacitor Applications

| Electrode Material | Synthesis Precursor | Specific Capacitance / Capacity | Specific Energy / Power | Source(s) |

| Porous Strontium Oxide (SrO) | Strontium Chloride Hexahydrate | 463.97 F/g (at 1 A/g) | 13.48 Wh/kg / 169.23 W/kg | researchgate.net |

| Strontium Sulfide (B99878)/N-Graphene Quantum Dots (SrS/N-GQDs) | Strontium Nitrate (B79036) Hexahydrate | 737 C/g | 35.7 Wh/kg / 1440 W/kg (in a supercapattery device) | chalcogen.ro |

Environmental Chemistry and Remediation Research

Strontium Speciation and Mobility in Aqueous and Geochemical Systems

In both surface water and groundwater, strontium is predominantly found as a hydrated ion (Sr²⁺). nih.gov It has the potential to form ionic complexes with various inorganic and organic substances, which influences its mobility. nih.gov The movement of strontium in water can be hindered by the formation of insoluble complexes or through sorption to soils. nih.gov The primary mechanism for strontium sorption in soil is ion exchange. nih.gov Consequently, strontium tends to exhibit greater mobility in soils characterized by a high concentration of exchangeable ions or those with low cation exchange capacities. nih.gov

Several environmental factors significantly influence the speciation and mobility of strontium. The pH of the surrounding medium is a critical determinant. leeds.ac.ukresearchgate.net In low-salinity groundwater, pH is the primary factor controlling the mobility of ⁹⁰Sr. researchgate.net Sorption of ⁹⁰Sr in coastal aquifer sediments typically begins at a pH of approximately 4 and reaches its maximum between pH 6 and 8. researchgate.net Therefore, lower pH levels can enhance the desorption of ⁹⁰Sr from topsoil into groundwater. researchgate.net In mildly acidic to basic soil conditions, strontium tends to form insoluble compounds such as strontium sulfate (B86663) (SrSO₄) at pH 4–8 and strontium carbonate (SrCO₃) above pH 8. canada.ca

The ionic strength of the water also plays a crucial role. leeds.ac.uk High salt concentrations, such as those found in marine environments or brines, can increase the mobility of Sr²⁺ by reducing its sorption to sediments. nih.gov The presence of other cations, particularly calcium (Ca²⁺), can also affect strontium's behavior. Due to their chemical similarities, strontium and calcium often compete for the same sorption sites. frontiersin.org High concentrations of exchangeable Ca²⁺ in soil can enhance the complexation of Sr²⁺ with organic matter, thereby reducing its mobility. nih.gov Conversely, nitrate (B79036) fertilizers can inhibit the formation of these complexes and increase Sr²⁺ mobility. nih.gov

The mineralogical composition of the soil and sediments is another key factor. issmge.org Strontium adsorbs to a variety of minerals, including aluminosilicates and iron oxides, primarily through weakly bound outer-sphere surface complexes. leeds.ac.uk The affinity of strontium for different clay minerals varies; for instance, it is greater for swelling clays (B1170129) like montmorillonite (B579905) compared to non-swelling clays such as kaolinite. leeds.ac.uk The presence of organic matter also influences strontium mobility, as it can form complexes with Sr²⁺. nih.gov

Interactive Table: Factors Affecting Strontium Mobility

| Factor | Effect on Mobility | Explanation |

| pH | Decreases with increasing pH | At higher pH, strontium tends to form insoluble precipitates like strontium carbonate. researchgate.netcanada.ca |

| Ionic Strength | Increases with increasing ionic strength | High concentrations of other ions compete with strontium for sorption sites, keeping it in solution. nih.govleeds.ac.uk |

| Cation Exchange Capacity (CEC) | Decreases with increasing CEC | Soils with higher CEC have more sites to bind strontium, reducing its mobility. nih.gov |

| Presence of Calcium (Ca²⁺) | Can decrease mobility | High Ca²⁺ can enhance complexation with organic matter, but also competes for sorption sites. nih.gov |

| Organic Matter | Can decrease mobility | Forms complexes with strontium, reducing its movement. nih.gov |

| Clay Mineralogy | Varies | Swelling clays like montmorillonite have a higher affinity for strontium than non-swelling clays like kaolinite. leeds.ac.uk |

Advanced Methodologies for Strontium Removal and Recovery from Environmental Matrices

The removal of strontium, particularly the radioactive isotope ⁹⁰Sr, from contaminated water is a significant environmental challenge. Research has focused on developing efficient and selective methods for its removal and recovery. radioprotection.orgnih.gov

Adsorption is a widely studied and effective method for removing strontium from aqueous solutions. deswater.combohrium.com A variety of novel sorbents have been investigated for their potential to selectively adsorb strontium ions.

Graphene-based materials have shown considerable promise. Graphene oxide (GO) and its functionalized derivatives, such as (aminomethyl)phosphonic acid–graphene oxide (AMPA–GO), have demonstrated high adsorption capacities for strontium. bohrium.com For instance, the maximum adsorption capacity of AMPA–GO for Sr²⁺ was found to be 142.39 mg/g. bohrium.com Another composite, graphene oxide/hydroxyapatite (B223615) (GO/HAp), has also proven to be an efficient adsorbent, with removal efficiencies reaching up to 100% and an adsorption capacity of approximately 109.39 mg/g. bohrium.com

Zeolites and their composites are another important class of adsorbents. A composite coagulant made from natural clinoptilolite and co-precipitated barium sulfate has been shown to be highly effective in removing Sr²⁺. researchgate.net PAN/zeolite composite adsorbents have also been studied, with the Temkin isotherm model best describing the adsorption process, indicating an exothermic and spontaneous reaction. scirp.org

Other innovative materials include silica-based adsorbents and various biopolymers. Two novel stable silica-based adsorbents demonstrated saturated adsorption capacities of 36.9 mg/g and 37.5 mg/g for strontium within an hour. mdpi.com Biochar, derived from sources like pomelo peel, has also been investigated as a low-cost and environmentally friendly adsorbent for strontium removal. frontiersin.org

The effectiveness of these adsorbents is often dependent on factors such as pH, contact time, and the presence of competing ions. deswater.combohrium.comeeer.org For example, the adsorption of strontium onto many materials increases with pH, as lower pH levels lead to competition between H⁺ and Sr²⁺ ions for adsorption sites. deswater.combohrium.com

Interactive Table: Performance of Novel Sorbents for Strontium Removal

| Sorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Isotherm Model |

| Graphene oxide/hydroxyapatite (GO/HAp) | ~109.39 | Not specified | Pseudo-second-order | Freundlich |

| (Aminomethyl)phosphonic acid–Graphene oxide (AMPA–GO) | 142.39 | 2.0 | Pseudo-second-order | Langmuir |

| Silica-based adsorbents (DtBuCH18C6 + Dodec)/SiAaC-g-ABSA | 36.9 | Not specified | Pseudo-second-order | Langmuir |

| Silica-based adsorbents (DtBuCH18C6 + Dodec)/SiAaC-g-3-ABSA | 37.5 | Not specified | Pseudo-second-order | Langmuir |

| Co-doped layered sodium vanadosilicate | 319.10 | Not specified | Not specified | Not specified |

| Nanoporous alumino-borosilicate | 125.0 | ~6 | Pseudo-second-order | Not specified |

Precipitation and co-precipitation are effective techniques for removing strontium from wastewater. canada.cadavidpublisher.com These methods involve the formation of an insoluble strontium-containing solid that can be separated from the liquid phase.

Chemical precipitation, often using lime softening, has been shown to be a viable technology for strontium removal. canada.ca Strontium can be precipitated as strontium carbonate (SrCO₃) by increasing the pH of the solution. canada.ca

Co-precipitation involves the simultaneous precipitation of strontium with another, more abundant solid phase. Barium sulfate (BaSO₄) is a commonly used carrier for the co-precipitation of strontium. davidpublisher.com Studies have shown that co-precipitation with BaSO₄ can achieve over 99% removal of Sr²⁺. researchgate.net The efficiency of this process can be influenced by parameters such as stirring speed and the initial concentration of strontium. davidpublisher.com

Microbially induced carbonate precipitation (MICP) is an emerging and environmentally friendly approach. scispace.comacs.org This process utilizes ureolytic bacteria, such as Sporosarcina pasteurii, to hydrolyze urea, which increases the pH and carbonate concentration, leading to the precipitation of calcium carbonate. scispace.com Strontium can then be co-precipitated with the calcium carbonate. scispace.com Research has demonstrated that a pulsed injection strategy for the mineralization medium can lead to higher precipitation efficiencies for both calcium (71–85%) and strontium (59%). scispace.com

Another innovative approach involves the synthesis of strontium oxide (SrO) nanoparticles via co-precipitation. tandfonline.com This method uses strontium chloride hexahydrate as a precursor and a precipitating agent like sodium hydroxide (B78521) to form strontium hydroxide, which is then calcined to produce SrO nanoparticles. tandfonline.com These nanoparticles have shown high efficiency in environmental remediation applications. tandfonline.com

Adsorption onto Novel Sorbents

Role of Strontium Chloride Hexahydrate in Environmental Analytical Standards

Strontium chloride hexahydrate (SrCl₂·6H₂O) plays a crucial role in the preparation of environmental analytical standards. homesciencetools.comatamanchemicals.compentachemicals.eu These standards are essential for the accurate calibration of analytical instruments and the validation of methods used to measure strontium concentrations in various environmental matrices, such as water and soil. sigmaaldrich.cnwikipedia.org

Certified Reference Materials (CRMs) for strontium analysis are often prepared from high-purity strontium compounds, with strontium chloride being a common precursor. atamanchemicals.comsigmaaldrich.cnwikipedia.org For example, strontium standard solutions for Inductively Coupled Plasma (ICP) spectrometry can be prepared by dissolving high-purity strontium carbonate in nitric acid. sigmaaldrich.cn Strontium chloride itself can be used to create aqueous solutions for various laboratory experiments and research needs. homesciencetools.com

The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) for strontium, such as SRM 987 (Strontium Carbonate) and SRM 988 (Strontium-84 Spike), which are used as isotopic reference materials for mass spectrometer calibration. nist.govnist.gov While these specific SRMs are strontium carbonate and a spiked solution, the fundamental analytical chemistry often involves converting these to a soluble form, for which strontium chloride is a relevant compound. wikipedia.org The analysis of such standards allows for the precise determination of strontium isotopic ratios, which is important in provenance and migration studies. goldschmidt.infounimelb.edu.au

In soil testing, strontium chloride is used in conjunction with citric acid as a universal extractant for plant nutrients. wikipedia.org This application highlights its utility in assessing the bioavailable fraction of elements in the soil, which is a key aspect of environmental monitoring and agricultural science.

Advanced Analytical Methodologies for Strontium Chloride Hexahydrate Detection and Quantification

Spectrophotometric and Colorimetric Methods Development

Spectrophotometric and colorimetric methods offer a viable, often simpler and more accessible, approach for the determination of strontium. These methods are typically based on the reaction of strontium ions with a specific chromogenic agent to form a colored complex, the absorbance of which is then measured.

Recent developments have focused on enhancing the sensitivity and selectivity of these methods. For instance, a colorimetric biosensor using G-quadruplex DNA and manganese dioxide (MnO2) nanorods as an oxidase mimic has been developed for the visual detection of strontium ions (Sr²⁺). nih.gov In this system, the MnO2 nanorods catalyze the oxidation of a colorless substrate, 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), to a blue product. The presence of a guanine-rich DNA aptamer inhibits this reaction. However, when Sr²⁺ is introduced, it binds to the aptamer, restoring the catalytic activity of the MnO2 nanorods and leading to a color change. nih.gov This method demonstrates a linear relationship between absorbance and Sr²⁺ concentration in the range of 0.01–200 μM, with a low limit of detection of 0.0028 µM. nih.gov